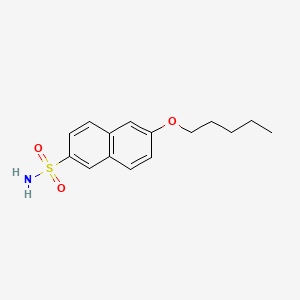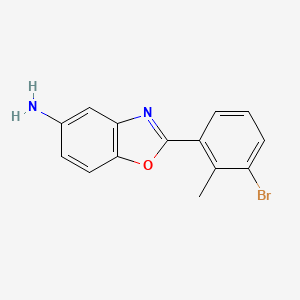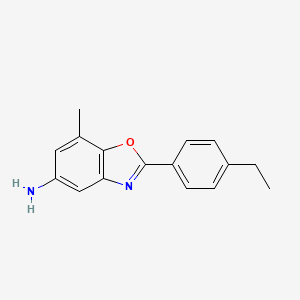
6-Pentyloxynaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentyloxynaphthalene-2-sulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides This compound is characterized by the presence of a pentyloxy group attached to the naphthalene ring, along with a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentyloxynaphthalene-2-sulfonamide typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes sulfonation to introduce a sulfonic acid group at the 2-position. This is achieved using sulfuric acid or oleum.
Formation of Sulfonyl Chloride: The sulfonic acid derivative is then converted to the corresponding sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nucleophilic Substitution: The sulfonyl chloride reacts with pentyloxyamine in the presence of a base (e.g., triethylamine) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Pentyloxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
6-Pentyloxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Pentyloxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
6-Pentyloxynaphthalene-2-sulfonamide can be compared with other naphthalenesulfonamides and related compounds:
Similar Compounds: 2-naphthalenesulfonamide, 6-methoxy-2-naphthalenesulfonamide, 6-ethoxy-2-naphthalenesulfonamide.
Uniqueness: The presence of the pentyloxy group distinguishes it from other naphthalenesulfonamides, potentially altering its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H19NO3S |
|---|---|
Molekulargewicht |
293.381 |
IUPAC-Name |
6-pentoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-2-3-4-9-19-14-7-5-13-11-15(20(16,17)18)8-6-12(13)10-14/h5-8,10-11H,2-4,9H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
OKFDZEXYZJPHEF-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







